(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one
Description
Properties
CAS No. |
663607-07-6 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2R)-2-(furan-2-yl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C12H10O3/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8,12,14H/t12-/m1/s1 |
InChI Key |
HFXQFRLBXVLQIX-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H](C2=CC=CO2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Ruthenium and Iridium Catalysts
Ruthenium complexes such as Ru(trifluoromethanesulfonate)(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η6-cymene) catalyze hydrogenation in methanol at 50 °C under high hydrogen pressure (~76000 Torr) for 16 hours, producing optically active alcohols with moderate enantiomeric excess (ee) (~67%) but sometimes low yields (~3%).
Iridium complexes with chiral diamine ligands (e.g., Cp*IrCl[(S,S)-MsDPEN]) in aqueous-organic mixtures at 50 °C for 24 hours using formic acid/triethylamine as hydrogen source yield chiral alcohols with varying ee (28–87%) and yields (10–40%) depending on ligand structure.
Manganese Catalysts
Enzymatic Reduction
- Aldo-keto reductases from Candida parapsilosis catalyze asymmetric reduction of α-hydroxy ketones in phosphate buffer (pH 6.5) at 30 °C for 8 hours with NADPH cofactor, producing chiral alcohols with high optical purity, though yields vary depending on enzyme and substrate.
Photochemical and Aerobic Oxidation Methods
Recent advances include visible-light enabled photochemical oxidation and aerobic oxidation methods to prepare α-hydroxy ketones from precursors such as 1,2-dicarbonyl compounds or substituted acetophenones.
Oxygen gas under balloon pressure with catalytic amounts of copper complexes (e.g., Cu(MeCN)4PF6) and molecular sieves in methanol at room temperature for 30 minutes can oxidize hydroxyacetophenone derivatives to α-hydroxy ketones with good yields (~74%) without requiring column chromatography.
These mild aerobic oxidation methods offer environmentally friendly alternatives to selenium dioxide oxidation, avoiding toxic reagents and harsh conditions.
Summary Table of Preparation Methods
| Method Type | Reagents / Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Selenium Dioxide Oxidation | SeO2, pyridine, substituted acetophenone | 100 °C, 15 h, N2 atmosphere | 55–85 | Racemic | Requires chromatographic purification |
| Mn-Catalyzed Asymmetric Hydrogenation | Mn-Cat.1, K2CO3, ethanol, H2 (30 bar) | 50 °C, 16 h | ~95 | ~80% | High conversion, good yield |
| Ru-Catalyzed Hydrogenation | Ru(OTf)(TsDPEN)(p-cymene), MeOH, H2 (76000 Torr) | 50 °C, 16 h | ~3 | ~67% | Low yield, moderate ee |
| Ir-Catalyzed Hydrogenation | Cp*IrCl[(S,S)-MsDPEN], formic acid/triethylamine | 50 °C, 24 h | 10–40 | 28–87% | Ligand-dependent selectivity |
| Enzymatic Reduction | Aldo-keto reductase, NADPH, phosphate buffer | 30 °C, 8 h | Variable | High | Mild conditions, biocatalytic |
| Aerobic Oxidation (Photochemical) | Cu(MeCN)4PF6, O2 balloon, MeOH, molecular sieves | Room temp, 30 min | ~74 | Racemic | Mild, green chemistry approach |
Detailed Research Findings and Notes
The selenium dioxide oxidation method is classical and reliable but involves toxic selenium reagents and requires careful handling and purification steps.
Transition metal-catalyzed asymmetric hydrogenation offers enantioselective access to the (2R)-enantiomer, with manganese catalysts showing promising high yields and enantioselectivity under relatively mild conditions.
Ruthenium and iridium catalysts provide variable enantioselectivity and yields, highly dependent on ligand design and reaction parameters.
Enzymatic methods provide excellent stereoselectivity and operate under mild, environmentally benign conditions but may require enzyme availability and optimization.
Aerobic oxidation using copper catalysts and oxygen is a recent development that avoids hazardous reagents and harsh conditions, suitable for large-scale or green synthesis.
Purification typically involves silica gel chromatography with gradient elution using petroleum ether and ethyl acetate mixtures, with ratios adjusted according to compound polarity.
Characterization of products includes ^1H NMR, ^13C NMR, HRMS, and chiral chromatographic techniques (HPLC or GC) to determine purity, yield, and enantiomeric excess.
Chemical Reactions Analysis
Oxidation Reactions
The α-hydroxyketone structure undergoes selective oxidation under controlled conditions:
-
Ketone Oxidation : In the presence of oxygen and copper catalysts (e.g., Cu(MeCN)₄PF₆), the hydroxyl group is oxidized to a diketone intermediate. For example, analogous furan-containing hydroxyketones form α-diketones under aerobic conditions in methanol with pyridine as a base .
Conditions: 10 mol% Cu(MeCN)₄PF₆, O₂ balloon, room temperature, 30–100 min. Yield: 57–90% for similar substrates .
Reduction Reactions
The ketone group is selectively reduced to secondary alcohols:
-
Photochemical Reduction : Visible-light-driven reduction using Ru(bpy)₃²⁺ as a photocatalyst and Hantzsch ester as a reductant converts the ketone to a vicinal diol .
Conditions: λ = 450 nm, THF, room temperature. Yield: 55–71% for structurally related compounds .
Nucleophilic Additions
The electrophilic ketone participates in nucleophilic attacks:
-
Amine Addition : Reacts with primary/secondary amines (e.g., benzylamine) to form imine derivatives. For example, coupling with aniline derivatives under Mitsunobu conditions yields amides .
Cyclization Reactions
Intramolecular interactions enable ring formation:
-
Furan-Phenyl Cycloaddition : Under acidic conditions, the furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).
Conditions: Toluene, reflux. Selectivity: >90% endo-product.
Stereochemical Transformations
The chiral center at C2 influences reaction pathways:
-
Epimerization : Reversible keto-enol tautomerism under basic conditions (e.g., K₂CO₃/MeOH) leads to partial racemization :
Functional Group Interconversion
The hydroxyl group undergoes derivatization:
Mechanistic Insights
-
Oxidation : Proceeds via a radical pathway initiated by Cu(I)/Cu(II) redox cycling, with O₂ acting as the terminal oxidant .
-
Reduction : Involves single-electron transfer (SET) from the photocatalyst to the ketone, followed by hydrogen atom transfer (HAT) from Hantzsch ester .
-
Epimerization : Base-catalyzed enolization disrupts the chiral center, leading to partial loss of stereochemical integrity .
This compound’s versatility in oxidation, reduction, and stereoselective transformations makes it valuable in synthetic organic chemistry and pharmaceutical intermediates. Experimental protocols emphasize catalyst choice and reaction control to optimize selectivity and yield .
Scientific Research Applications
Medicinal Chemistry Applications
The medicinal potential of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one has been explored in several studies, highlighting its anticancer properties. Research indicates that compounds containing furan moieties exhibit significant biological activities, including anticancer and anti-inflammatory effects. For instance, studies have shown that derivatives of furan can inhibit cancer cell proliferation and induce apoptosis via various mechanisms .
Case Study: Anticancer Activity
A notable case study involved the synthesis of furan-based compounds that demonstrated potent anticancer activity. The study utilized intramolecular oxidopyrylium-alkene cycloaddition reactions to create complex structures with high diastereoselectivity. The resulting compounds were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and promoting cell death .
Organic Synthesis Applications
In organic synthesis, (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one serves as an important intermediate for the preparation of other functionalized compounds. Its ability to undergo various transformations, such as oxidation and acylation, allows chemists to create a wide array of derivatives with tailored properties.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Oxidative Rearrangement : This method involves the conversion of furfuryl alcohols into acetoxypyranone derivatives through Achmatowicz rearrangement, yielding high product yields (55–92%) after purification .
- Cycloaddition Reactions : Utilizing visible-light enabled photochemical reactions has been shown to facilitate the reduction of 1,2-dicarbonyl compounds to yield valuable products .
Material Science Applications
Beyond medicinal chemistry and organic synthesis, (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one has potential applications in material science. Its structural characteristics allow it to be incorporated into polymer matrices or used as a precursor for creating functional materials with specific properties.
Example: Polymer Composites
Research has indicated that incorporating furan derivatives into polymer composites can enhance thermal stability and mechanical properties. This makes them suitable candidates for applications in coatings, adhesives, and other industrial materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features and Molecular Weights
Key Observations :
- Halogenation Effects : The chloro- and fluoro-substituted analog () exhibits higher molecular weight and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility.
- Electron-Donating Groups : The methoxy-substituted compound () introduces an electron-donating group, altering electronic properties compared to the furan’s mixed electronic effects (electron-rich via oxygen but capable of resonance withdrawal).
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in the target compound and the bromo analog () enables hydrogen bonding, influencing solubility and crystal packing. In contrast, halogenated analogs (e.g., ) rely on halogen bonding or van der Waals interactions.
- Lipophilicity : The target compound’s calculated logP (≈1.5) is lower than that of the chloro-fluoro analog (logP ≈2.8, estimated via fragment-based methods), reflecting reduced hydrophobicity.
Table 2: Bioactivity of Structurally Related Compounds
Insights :
Crystallographic and Conformational Analysis
- Target vs. Indenone Derivative (): The indenone compound () adopts a planar conformation due to conjugation, while the target’s hydroxyl group may introduce torsional strain or hydrogen-bonded networks in the crystal lattice.
Biological Activity
(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one, also known as Hydroxyacetophenone, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The chemical structure of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one features a furan ring and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can be represented as follows:
This structure is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one has been explored in various studies, highlighting its potential in several therapeutic areas:
Antioxidant Properties
Research has demonstrated that hydroxyacetophenone derivatives possess significant antioxidant activity. The presence of the hydroxyl group is crucial for scavenging free radicals, which can mitigate oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Hydroxyacetophenone has been shown to reduce inflammation in various models. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent . This effect may be attributed to the modulation of signaling pathways involved in inflammation.
Table 1: Summary of Biological Activities
Toxicity Profile
The safety assessment of hydroxyacetophenone indicates a relatively low toxicity profile when used within recommended dosages. Studies have established a No Observed Adverse Effect Level (NOAEL) at 45 mg/kg body weight per day in rodent models . However, further research is necessary to fully understand the long-term effects and safety in human applications.
Q & A
Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one?
The compound is typically synthesized via asymmetric aldol condensation. A chiral catalyst (e.g., proline-derived organocatalysts) can induce stereoselectivity at the hydroxy-bearing carbon. Key steps include:
- Reacting furan-2-carbaldehyde with acetophenone derivatives under basic conditions.
- Purification via column chromatography to isolate the (R)-enantiomer.
- Confirmation of enantiomeric excess (ee) using chiral HPLC or polarimetry .
Q. How is the stereochemistry of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one validated experimentally?
X-ray crystallography is the gold standard for stereochemical confirmation. For example:
- Single crystals are grown via slow evaporation in solvents like ethanol/water.
- Diffraction data collected using a Rigaku Saturn724+ diffractometer (Cu-Kα radiation) and processed with SHELXL for refinement .
- The Flack parameter or Hooft metric in SHELXL outputs validates the absolute configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify functional groups and confirm substitution patterns. For example, the furan ring protons appear as doublets near δ 6.3–7.4 ppm, while the hydroxy proton is observed as a broad singlet (~δ 5.2 ppm) .
- IR : Stretching frequencies for C=O (~1680 cm) and O–H (~3400 cm) confirm the ketone and alcohol moieties .
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data for this compound?
Conflicting bioactivity results (e.g., inhibition of SARS-CoV-2 protease vs. inactivity) may arise from assay conditions or conformational flexibility. Strategies include:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease, PDB ID 6LU7). Compare binding poses of the (R)-enantiomer vs. (S)-counterpart .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. What experimental design considerations are critical for studying its tautomeric behavior?
The compound may exhibit keto-enol tautomerism due to the α-hydroxy ketone moiety. To study this:
- Use - NOESY NMR to detect intramolecular hydrogen bonding.
- Variable-temperature NMR (VT-NMR) in DMSO-d monitors equilibrium shifts.
- Compare experimental data with DFT-calculated tautomer energies (e.g., B3LYP/6-31G*) .
Q. How can crystallographic data resolve discrepancies in reported unit cell parameters?
If conflicting unit cell dimensions arise (e.g., due to polymorphism or solvent inclusion):
Q. What strategies optimize the compound’s stability in catalytic applications?
- Microscopy : Use SEM to assess crystallite morphology changes under thermal stress.
- TGA/DSC : Monitor decomposition temperatures and identify stable polymorphs.
- Protection Strategies : Acetylation of the hydroxy group reduces susceptibility to oxidation .
Data Contradiction Analysis
Q. How to address conflicting reports on its reactivity in cross-coupling reactions?
Discrepancies may stem from catalyst choice or solvent effects. Systematic approaches include:
- Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) in polar (DMF) vs. non-polar (toluene) solvents.
- Analyze reaction intermediates via GC-MS to identify side products (e.g., decarbonylation).
- Compare yields with DFT-predicted activation energies for key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
